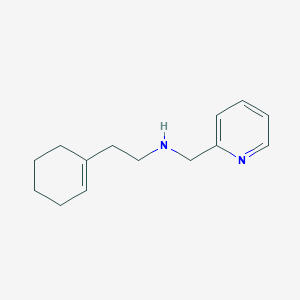![molecular formula C18H22FNO B275980 N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B275980.png)
N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine, also known as LJH685, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the family of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to exhibit selective estrogen receptor degrader (SERD) activity.
Wirkmechanismus
N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine acts as a SERD by binding to the estrogen receptor and inducing its degradation, leading to a decrease in estrogen receptor signaling. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine has been shown to exhibit potent anti-tumor activity in breast cancer cell lines, including those that are resistant to traditional anti-estrogen therapies. It has also been shown to decrease bone loss in ovariectomized rats, suggesting its potential use in the treatment of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine is its potent anti-tumor activity, particularly in breast cancer cell lines that are resistant to traditional anti-estrogen therapies. However, one limitation is that it has only been studied in preclinical models and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
For N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine research include further preclinical studies to determine its safety and efficacy in humans, as well as its potential use in combination with other therapies for the treatment of breast cancer, prostate cancer, and osteoporosis. Additionally, further studies are needed to determine its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine involves a multi-step process that includes the reaction of tert-butylamine with 3-bromobenzyl alcohol to form N-(tert-butyl)-3-benzyl-oxybenzylamine. This intermediate is then reacted with 4-fluorobenzyl bromide to form N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine has been studied extensively for its potential therapeutic applications in various diseases, including breast cancer, prostate cancer, and osteoporosis. It has been shown to exhibit potent anti-tumor activity in breast cancer cell lines, including those that are resistant to traditional anti-estrogen therapies.
Eigenschaften
Molekularformel |
C18H22FNO |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C18H22FNO/c1-18(2,3)20-12-15-5-4-6-17(11-15)21-13-14-7-9-16(19)10-8-14/h4-11,20H,12-13H2,1-3H3 |
InChI-Schlüssel |
UTRHESVELVZBFG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C)(C)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275897.png)
![(2-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275898.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275902.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-4-ylmethyl)amine](/img/structure/B275905.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methylbenzyl)amine](/img/structure/B275906.png)
![N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine](/img/structure/B275907.png)
![N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B275908.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275910.png)

![3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine](/img/structure/B275917.png)
![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)


